N-(furan-2-ylmethyl)-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
Overview
Description
N-(furan-2-ylmethyl)-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thromboxane Synthetase Inhibition : Compounds related to N-(furan-2-ylmethyl)-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide have been studied for their potential as thromboxane synthetase inhibitors. This application is significant in the context of cardiovascular diseases, where thromboxane A2 synthesis plays a crucial role. For example, 1H-imidazol-1-yl-substituted benzo[b]furan compounds demonstrated potent inhibition of TxA2 synthetase in vitro (Cross et al., 1986).
Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic compounds using furan and imidazole derivatives, which include the this compound structure. These compounds have shown potential in the field of organic chemistry for their diverse applications, including as building blocks for more complex molecular structures (Patel, Patel, & Shah, 2015).
Polyimide Synthesis and Adsorbent Applications : Research involving the synthesis of novel polyimides, incorporating imidazole, furan, and benzamide units, has shown that these materials exhibit good thermal stability and solubility in polar organic solvents. These polyimides have been used as effective adsorbents for the removal of dyes and heavy metals from aqueous solutions, showcasing their potential in environmental applications (Rafiee & Mohagheghnezhad, 2018).
Corrosion Inhibition : Amino acid compounds, including derivatives of benzimidazole with furan substituents, have been studied for their role as corrosion inhibitors. These compounds showed efficacy in preventing corrosion of metals in acidic environments, highlighting their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(17-10-13-5-2-8-20-13)11-3-1-4-12(9-11)18-7-6-16-15(18)21/h1-9H,10H2,(H,16,21)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLXKROCFSZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=S)C(=O)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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